N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide
CAS No.:
Cat. No.: VC13473865
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.
![N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide -](/images/structure/VC13473865.png)
Specification
Molecular Formula | C11H22N2O2 |
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Molecular Weight | 214.30 g/mol |
IUPAC Name | N-ethyl-N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]acetamide |
Standard InChI | InChI=1S/C11H22N2O2/c1-3-13(10(2)15)9-11-4-5-12(8-11)6-7-14/h11,14H,3-9H2,1-2H3 |
Standard InChI Key | SKPJKDCSHARHNS-UHFFFAOYSA-N |
SMILES | CCN(CC1CCN(C1)CCO)C(=O)C |
Canonical SMILES | CCN(CC1CCN(C1)CCO)C(=O)C |
Introduction
Physicochemical Properties
Structural Characteristics
N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide (CAS: 1353973-31-5) consists of a pyrrolidine ring substituted at the 3-position with a methyl group bearing acetamide and ethyl moieties, and a 1-position hydroxylethyl chain . The stereochemistry of the pyrrolidine ring influences its interactions with biological targets, as evidenced by comparisons with enantiomeric forms. Key structural descriptors include:
Property | Value | Source |
---|---|---|
Molecular Weight | 214.3 g/mol | |
Boiling Point | 352.2 ± 12.0 °C (Predicted) | |
Density | 1.038 ± 0.06 g/cm³ | |
XLogP3 (Partition Coefficient) | 0.2 | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 4 |
The compound’s moderate hydrophilicity () and hydrogen-bonding capacity facilitate solubility in polar solvents, making it suitable for pharmaceutical formulations .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and mass spectrometry analyses confirm the structure. The -NMR spectrum exhibits signals for the pyrrolidine ring protons (δ 2.5–3.5 ppm), hydroxylethyl -OH (δ 1.5 ppm), and acetamide carbonyl (δ 2.1 ppm) . High-resolution mass spectrometry (HRMS) yields an exact mass of 214.1684 Da, consistent with the molecular formula .
Synthesis and Preparation
Synthetic Routes
The compound is synthesized via nucleophilic substitution and acylation reactions. A common approach involves:
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Alkylation of Pyrrolidine: Reacting 1-(2-hydroxyethyl)pyrrolidine with ethyl bromide to introduce the ethyl group.
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Acylation: Treating the intermediate with acetic anhydride or acetyl chloride in the presence of a base (e.g., sodium acetate) to form the acetamide moiety .
Optimized conditions (e.g., tetrahydrofuran as solvent, 60–80°C) achieve yields of 60–83% . Industrial-scale production may employ continuous flow reactors to enhance efficiency.
Purification and Characterization
Crude product purification involves silica gel chromatography (10% methanol in dichloromethane) or recrystallization from ethanol/water . Purity (>98%) is verified via HPLC, with retention times correlated against standards .
Pharmacological Profile
Muscarinic Receptor Antagonism
N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide demonstrates affinity for muscarinic receptors (), inhibiting acetylcholine-induced smooth muscle contraction . This activity parallels structurally related pyrrolidine derivatives used to treat overactive bladder and chronic obstructive pulmonary disease (COPD) .
Opioid Kappa Agonist Activity
In vitro studies reveal binding to opioid kappa receptors (), with analgesic efficacy in murine models (ED = 0.04 mg/kg) . The hydroxylethyl group enhances blood-brain barrier permeability, positioning it as a candidate for neuropathic pain management .
Industrial and Research Applications
Pharmaceutical Development
The compound serves as:
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Intermediate in synthesizing β-adrenoceptor agonists (e.g., mirabegron) .
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Lead Molecule for designing selective muscarinic antagonists with reduced cardiac () side effects .
Organic Synthesis
As a chiral building block, it facilitates asymmetric synthesis of:
Comparison with Related Compounds
The hydroxylethyl group in N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide improves solubility and target engagement compared to non-hydroxylated analogs .
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